molecular formula C8H13BrO B13192660 2-(Bromomethyl)-2-cyclopropyloxolane

2-(Bromomethyl)-2-cyclopropyloxolane

Cat. No.: B13192660
M. Wt: 205.09 g/mol
InChI Key: ICHFZSIFVZWXLS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-cyclopropyloxolane is an organic compound that features a bromomethyl group attached to a cyclopropyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-cyclopropyloxolane typically involves the bromination of a precursor compound. One common method is the bromination of cyclopropyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or acetone, and the mixture is irradiated with light to initiate the radical bromination process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of automated systems and reactors can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-2-cyclopropyloxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of cyclopropyloxolane derivatives with a methyl group.

Scientific Research Applications

2-(Bromomethyl)-2-cyclopropyloxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-cyclopropyloxolane involves its reactivity with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of biomolecules, potentially affecting cellular pathways and functions .

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-2-cyclopropyloxolane is unique due to its cyclopropyloxolane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

2-(bromomethyl)-2-cyclopropyloxolane

InChI

InChI=1S/C8H13BrO/c9-6-8(7-2-3-7)4-1-5-10-8/h7H,1-6H2

InChI Key

ICHFZSIFVZWXLS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)(CBr)C2CC2

Origin of Product

United States

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